molecular formula C20H25FN2O5S2 B2940088 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1172322-93-8

4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2940088
CAS No.: 1172322-93-8
M. Wt: 456.55
InChI Key: JSWBMQBWTCEVIF-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic chemical compound with the CAS Registry Number 1172322-93-8 . Its molecular formula is C 20 H 25 FN 2 O 5 S 2 and it has a molecular weight of approximately 456.55 g/mol . This benzenesulfonamide derivative is built around a 1,2,3,4-tetrahydroquinoline core, a privileged structure in medicinal chemistry that is found in various bioactive molecules . The compound features a propane-1-sulfonyl group attached to the tetrahydroquinoline nitrogen and is further substituted with a 4-ethoxy-3-fluoro benzenesulfonamide group . This compound is offered with a purity of 90% or greater and is intended for research applications . Tetrahydroquinoline derivatives are of significant interest in chemical and pharmaceutical research, often explored for their potential biological activities . Furthermore, substituted tetrahydroquinoline sulfonamides have been investigated in research contexts for their potential to enhance stress tolerance in plants . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O5S2/c1-3-12-29(24,25)23-11-5-6-15-13-16(7-9-19(15)23)22-30(26,27)17-8-10-20(28-4-2)18(21)14-17/h7-10,13-14,22H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWBMQBWTCEVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This compound features a complex structure characterized by a tetrahydroquinoline core, an ethoxy group, a fluorine atom, and a sulfonamide moiety. Its molecular formula is C_{22}H_{30}F_{1}N_{2}O_{3}S_{2}, with a molecular weight of 456.6 g/mol.

Chemical Structure

The unique structural components of this compound contribute to its biological activity:

  • Tetrahydroquinoline Core : Known for diverse biological activities.
  • Ethoxy Group : Enhances solubility and pharmacokinetic properties.
  • Fluorine Atom : Modifies electronic properties and can influence binding affinity to biological targets.
  • Sulfonamide Moiety : Associated with antibacterial properties and potential interactions with various enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Inhibition of Ferroptosis

Ferroptosis is a regulated form of cell death linked to various diseases, including neurodegenerative disorders. Preliminary studies suggest that this compound may inhibit ferroptosis by modulating cellular pathways related to oxidative stress and apoptosis. This mechanism positions it as a potential therapeutic agent for conditions where ferroptosis is implicated.

Antibacterial Properties

The sulfonamide component is known for its antibacterial activities. Compounds with sulfonamide groups have been widely studied for their ability to inhibit bacterial growth by targeting folate synthesis pathways.

Pharmacological Interactions

Studies have indicated that this compound may interact with various biological macromolecules such as enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Cellular Pathway Modulation : The compound has been shown to influence pathways associated with apoptosis and oxidative stress response.
  • Bioavailability Studies : Similar compounds have demonstrated varying degrees of bioavailability in animal models, suggesting that modifications in structure can significantly impact therapeutic efficacy.
  • Case Studies : In mouse models, derivatives of tetrahydroquinoline have been effective in treating autoimmune diseases and inflammatory conditions, indicating a potential therapeutic role for this compound in similar contexts.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
4-(1,2,3,4-Tetrahydroquinolin-6-yl)benzenesulfonamideTetrahydroquinoline coreLacks ethoxy and fluorine groups
4-Ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamideSimilar core structureContains a ketone instead of a sulfone
2-(4-Methylsulfonylphenyl)-1,2,3,4-tetrahydroquinolineTetrahydroquinoline skeletonDifferent substitution pattern on phenyl ring

The combination of the ethoxy group and fluorine atom enhances the biological activity compared to similar compounds lacking these features.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Chloro-4-Fluoro-N-(1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Benzenesulfonamide

  • Substituents: Chloro (position 3), fluoro (position 4) on benzene; propylsulfonyl on tetrahydroquinoline.
  • Molecular Formula : C₁₈H₂₀ClFN₂O₄S₂.
  • Molecular Weight : 446.9 g/mol.
  • Key Differences: The target compound replaces the chloro group at position 3 with ethoxy (electron-donating vs. electron-withdrawing) and shifts the fluoro to position 3.

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Acrylamide

  • Substituents: Methoxyphenylsulfonyl on tetrahydroquinoline; acrylamide side chain.
  • Molecular Formula: Not explicitly stated, but inferred as C₂₁H₂₁N₃O₅S.
  • Biological Activity : Functions as a histone deacetylase (HDAC) inhibitor with antitumor activity in colorectal cancer models.
  • Key Differences : The acrylamide group and methoxyphenylsulfonyl substituent differentiate its mechanism (HDAC inhibition) from the target compound’s benzenesulfonamide core, which may target other enzymes (e.g., kinases) .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide

  • Substituents: Fluorinated chromenone and pyrazolopyrimidine cores; isopropylbenzamide.
  • Molecular Formula : C₃₃H₂₄F₂N₆O₃.
  • Molecular Weight : 614.6 g/mol.
  • Key Differences: The pyrazolopyrimidine-chromenone scaffold contrasts with the tetrahydroquinoline-benzenesulfonamide structure, suggesting divergent target selectivity (e.g., kinase vs. protease inhibition) .

N-[4-(3-Chloro-4-Fluorophenylamino)-3-Cyano-7-Ethoxyquinolin-6-yl]-4-(Dimethylamino)-2(E)-Butenamide

  • Substituents: Chloro-fluoroaniline, cyano, ethoxyquinoline, and dimethylamino-butenamide.
  • Molecular Formula : C₂₅H₂₄ClFN₄O₂.
  • Key Differences: The quinoline-cyano group and butenamide side chain highlight versatility in modifying sulfonamide analogs for varied pharmacological profiles .

Structural and Functional Implications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Target/Activity Reference
4-Ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Benzenesulfonamide Ethoxy (C4), fluoro (C3), propylsulfonyl ~463.5 Hypothetical kinase inhibition
3-Chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Benzenesulfonamide Chloro (C3), fluoro (C4), propylsulfonyl 446.9 Unreported
(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide Tetrahydroquinoline Methoxyphenylsulfonyl, acrylamide ~419.4 HDAC inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolopyrimidine Fluorinated chromenone, isopropylbenzamide 614.6 Kinase inhibition

Discussion of Substituent Effects

  • Electron-Donating vs.
  • Sulfonamide Variations : Propylsulfonyl (target) vs. methoxyphenylsulfonyl () groups influence steric bulk and hydrophobicity, affecting membrane permeability and target engagement.
  • Fluorine Positioning: Fluoro at position 3 (target) vs.

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can experimental design optimize yield and purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzenesulfonamide and tetrahydroquinoline moieties. Key steps include sulfonylation, fluorination, and coupling reactions. To optimize yield and purity:

  • Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
  • Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Implement high-throughput screening for rapid condition optimization, followed by HPLC or LC-MS for purity assessment.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}-, 19F^{19}\text{F}-, and 13C^{13}\text{C}-NMR to confirm substituent positions and sulfonamide linkage. For fluorinated groups, 19F^{19}\text{F}-NMR is critical .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects.
  • Contradiction Resolution: Cross-validate data with multiple techniques (e.g., IR for functional groups) and compare computational predictions (e.g., NMR chemical shift simulations) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological interactions or catalytic behavior?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in sulfonylation or fluorination steps .
  • Molecular Dynamics (MD): Simulate binding affinities to biological targets (e.g., enzymes or receptors) by modeling the sulfonamide group’s hydrogen-bonding potential.
  • Docking Studies: Use software like AutoDock Vina to screen against protein databases (e.g., COX-2 for anti-inflammatory activity) and prioritize in vitro assays .

Q. What experimental strategies can address contradictions in reported biological activities of structurally analogous benzenesulfonamides?

Methodological Answer:

  • Meta-Analysis: Systematically compare literature data on fluorinated benzenesulfonamides, noting variations in assay conditions (e.g., cell lines, concentration ranges) .
  • Structure-Activity Relationship (SAR) Studies: Synthesize derivatives with controlled modifications (e.g., ethoxy vs. methoxy groups) to isolate functional group contributions.
  • Dose-Response Curves: Use nonlinear regression models to quantify potency (IC50_{50}) and efficacy, reducing false positives from single-concentration assays .

Q. How can reactor design and separation technologies improve scalability for multi-step syntheses of this compound?

Methodological Answer:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) and reduce side reactions .
  • Membrane Separation: Apply nanofiltration or reverse osmosis to isolate intermediates, leveraging differences in molecular weight and polarity .
  • Process Simulation: Use Aspen Plus or similar tools to model solvent recovery and waste minimization, ensuring green chemistry compliance .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?

Methodological Answer:

  • In Vitro:
    • HepG2 Cells: Assess metabolic stability via cytochrome P450 inhibition assays.
    • Caco-2 Monolayers: Measure permeability for bioavailability predictions.
  • In Vivo:
    • Rodent Models: Conduct PK studies (e.g., plasma half-life, tissue distribution) with LC-MS/MS quantification.
    • Toxicogenomics: Use RNA sequencing to identify off-target gene expression changes .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported synthetic yields or spectroscopic data across studies?

Methodological Answer:

  • Reproducibility Protocols: Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and share raw data (e.g., NMR spectra) via open-access platforms.
  • Collaborative Validation: Partner with independent labs to replicate key findings, using blinded samples to minimize bias .
  • Error Analysis: Apply root-cause analysis (e.g., Ishikawa diagrams) to identify technical variables (e.g., calibration drift in HPLC) .

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